3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one
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Overview
Description
3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one is a heterocyclic compound with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol It is a derivative of naphthyridine, characterized by the presence of an iodine atom at the 3-position and a keto group at the 4-position
Preparation Methods
The synthesis of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with an appropriate aldehyde followed by iodination can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine derivatives or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is used in the synthesis of materials with specific photophysical properties, such as light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It acts as a ligand in the study of biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine: Lacks the iodine substitution and has different reactivity and applications.
1,8-Naphthyridine: Another isomer with distinct chemical properties and uses.
3-Iodo-1,4,5,6,7,8-hexahydro-1,6-naphthyridin-4-one: A similar compound with additional hydrogenation, leading to different chemical behavior
Properties
IUPAC Name |
3-iodo-1H-1,6-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-4-11-7-1-2-10-3-5(7)8(6)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHOYZBKDSHDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C(C2=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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